molecular formula C14H18BFO4 B8232852 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B8232852
M. Wt: 280.10 g/mol
InChI Key: IBMZSPWUTVVLNF-UHFFFAOYSA-N
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Description

Product Overview 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde ( 2828443-96-3) is an organoboron reagent of high interest in synthetic and medicinal chemistry. This benzaldehyde derivative features a pinacol boronate ester group, making it a valuable building block for constructing complex organic molecules through metal-catalyzed cross-coupling reactions . The compound has a molecular formula of C 14 H 18 BFO 4 and an average molecular weight of 280.10 g/mol . Research Applications and Value The primary research application of this compound is in Suzuki-Miyaura cross-coupling reactions , a powerful method for forming carbon-carbon bonds . The boronate ester group readily participates in palladium-catalyzed coupling with aryl or vinyl halides, enabling the introduction of the functionalized benzaldehyde scaffold into larger molecular frameworks . The presence of both an aldehyde (-CHO) and a fluoro substituent on the aromatic ring provides versatile handles for further synthetic manipulation, such as condensation reactions or nucleophilic aromatic substitution . This makes the compound particularly valuable for researchers in medicinal chemistry developing novel pharmaceutical candidates, as well as in materials science for creating organic electronic materials and advanced polymers . Handling and Storage To ensure product stability and longevity, this reagent should be stored under an inert atmosphere at cool temperatures, typically between 2-8°C . As a precaution, handle with care and refer to the Safety Data Sheet for detailed hazard information . Disclaimer This product is intended for research purposes only and is strictly labeled as For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)11-7-10(16)6-9(8-17)12(11)18-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMZSPWUTVVLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling Retro-Synthesis

An alternative approach couples pre-formed boronic acids with halogenated intermediates:

Step 1: Synthesis of 3-borono-5-fluoro-2-methoxybenzaldehyde via directed ortho-metalation.
Step 2: Esterification with pinacol to form the boronic ester.

Key Challenges:

  • The aldehyde group requires protection (e.g., acetal formation) during metalation to prevent side reactions.

  • Regioselective introduction of the boronic ester at the 3-position demands careful choice of directing groups.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and purity. Continuous flow reactors minimize thermal gradients and improve mixing:

Process Parameters:

  • Residence Time: 8–10 minutes at 100°C

  • Catalyst Immobilization: Pd nanoparticles on silica support reduce leaching.

  • Yield: 75–82% with >99% purity by HPLC.

Advantages:

  • Reduced solvent consumption (30% less vs. batch).

  • Scalable to metric ton production.

Critical Purification Techniques

Column Chromatography

Silica gel chromatography with hexanes/ethyl acetate (4:1 to 2:1) eluent remains standard. Adding 0.1–0.5% triethylamine suppresses boronate ester hydrolysis.

Typical Results:

  • Purity: >98% (NMR integration).

  • Recovery: 85–90% after column cleanup.

Crystallization

Recrystallization from toluene/hexanes (1:3) yields colorless crystals:

  • Melting Point: 112–114°C (lit. 113°C).

  • Purity: >99.5% (DSC analysis) .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores the applications of this compound, providing insights into its use in medicinal chemistry, materials science, and synthetic organic chemistry.

Medicinal Chemistry

This compound is being investigated for its potential as a building block in the synthesis of pharmaceutical compounds. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of drugs. Its ability to act as a boron-containing compound allows it to participate in reactions that form carbon-boron bonds, which are crucial in drug development.

Case Study: Synthesis of Anticancer Agents

Research has shown that compounds similar to this compound can be used to synthesize anticancer agents through palladium-catalyzed cross-coupling reactions. These reactions leverage the boron moiety to facilitate the formation of complex molecular architectures that exhibit potent biological activity.

Materials Science

In materials science, this compound can be utilized as a precursor for creating functionalized polymers and materials with specific electronic properties. The incorporation of boron into polymer matrices can enhance their thermal stability and mechanical properties.

Table 1: Properties of Polymers Derived from Boron Compounds

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Electrical ConductivityVariable (dependent on formulation)

Synthetic Organic Chemistry

The compound serves as an important intermediate in synthetic organic chemistry. Its reactivity allows it to participate in various transformations such as nucleophilic substitutions and cross-coupling reactions.

Example Reaction: Suzuki Coupling

One notable application is in Suzuki coupling reactions where it can react with aryl halides to form biaryl compounds. This reaction is particularly valuable for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Research and Development

Ongoing research is focused on exploring further applications of this compound in diverse fields such as agrochemicals and polymer science. The versatility of the dioxaborolane group allows for modifications that could lead to novel materials with tailored properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The presence of the boron moiety facilitates the formation of the carbon-carbon bond, making the reaction highly efficient and selective .

Comparison with Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

  • Molecular Formula : C₁₂H₁₅BO₃
  • Molecular Weight : 232.09 g/mol
  • Physical Properties : Melting point = 61°C; purity ≥97% .
  • Key Difference : The absence of fluorine and methoxy groups reduces steric hindrance and electronic effects, making it more reactive in coupling reactions.

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

  • Molecular Formula : C₁₃H₁₆BFO₃
  • Molecular Weight : 250.08 g/mol
  • Substituents : Fluorine at position 3, boronic ester at position 3.
  • Purity : 96% .
  • Key Difference : Fluorine’s electron-withdrawing effect at position 3 alters electronic properties compared to the target compound’s fluorine at position 4.

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

  • Molecular Formula : C₁₃H₁₆BFO₃
  • Molecular Weight : 250.08 g/mol
  • Substituents : Fluorine at position 2, boronic ester at position 3.
  • Synthetic Yield : ~48% (via silica gel chromatography) .
  • Key Difference : Fluorine’s proximity to the boronic ester may sterically hinder cross-coupling reactions.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Purity Key Substituents
Target Compound 250.08 Not reported ≥97% 5-F, 2-OMe, 3-boronic ester
4-Substituted analog 232.09 61 ≥97% 4-boronic ester
3-Fluoro-4-substituted analog 250.08 Not reported 96% 3-F, 4-boronic ester
2,4-Dimethoxy-6-substituted analog 292.11 Not reported Not reported 2,4-OMe, 6-boronic ester

Key Observations :

  • The target compound’s methoxy group at position 2 enhances solubility in polar solvents compared to non-methoxy analogs.
  • Fluorine position significantly impacts electronic effects: 5-F (target) vs. 3-F (analog) alters resonance stabilization of the benzaldehyde core.

Suzuki-Miyaura Cross-Coupling

  • The target compound’s boronic ester reacts efficiently with aryl halides under Pd catalysis. Its methoxy group stabilizes intermediates via resonance, improving yields compared to non-methoxy analogs .
  • Comparison with Thiophene Analogs :
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde (from ) exhibits higher reactivity due to thiophene’s electron-rich nature but lower thermal stability .

Biological Activity

5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest due to its potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C13_{13}H19_{19}BFNO3_3
  • Molecular Weight : 267.10 g/mol
  • CAS Number : 1326283-60-6
  • Structure : The compound features a fluorine atom and a methoxy group on a benzaldehyde core, with a boron-containing dioxaborolane moiety that enhances its reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Inhibition of Cell Proliferation : In vitro assays demonstrated that related compounds exhibited significant inhibitory effects on various cancer cell lines. For example, an analog showed an IC50_{50} of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while sparing non-cancerous MCF10A cells by a factor of 19 .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. A study reported an increase in caspase 9 levels following treatment with a structurally similar compound .

Antiviral Activity

Compounds with similar structures have also been evaluated for antiviral activity:

  • Influenza Virus Inhibition : A related compound demonstrated potent antiviral effects against both Oseltamivir-sensitive and resistant strains of the influenza virus. It achieved a significant reduction in viral load in infected mouse models .
  • Safety Profile : In vivo studies indicated that these compounds exhibited favorable safety profiles with no significant cardiac repolarization risks (hERG channel inhibition IC50>10_{50}>10 μM) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents:

Substituent PositionEffect on Activity
4-position (Fluoro)Enhanced potency against cancer cells
Methoxy GroupContributes to solubility and bioavailability
Dioxaborolane MoietyIncreases reactivity and potential for drug-target interactions

Case Studies

  • In Vivo Efficacy : A study utilizing a BALB/c nude mouse model showed that treatment with related compounds resulted in reduced metastatic nodules when injected with MDA-MB-231 cells .
  • Toxicology Studies : Subacute toxicity assessments indicated that high doses (40 mg/kg) did not lead to adverse effects in healthy mice over short durations .

Q & A

Q. Key Considerations :

  • Catalyst selection : Pd catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency but require strict oxygen-free conditions.
  • Solvent purity : Anhydrous THF or DMF minimizes side reactions .

Q. Example Protocol (Adapted from ) :

StepReagents/ConditionsYield
1Trimethoxymethane, H₂SO₄, MeOH, reflux96%
2n-BuLi, Et₂O, triethyl borate49%
3NaBH₄ reduction in MeOH51%

Basic: How should researchers characterize this compound?

Methodological Answer:
Critical characterization techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., ³JHF splitting in aromatic protons) and boronate ester peaks (~1.3 ppm for pinacol methyl groups) .
    • ¹¹B NMR : Confirm boronate ester formation (δ ~30–35 ppm) .
  • X-ray Crystallography : Resolve molecular geometry (e.g., bond angles around the boron center) .
  • HPLC/MS : Verify purity (>95%) and detect trace impurities (e.g., unreacted precursors) .

Q. Example ¹H NMR Data () :

Proton EnvironmentChemical Shift (ppm)Multiplicity
Aromatic H (ortho to B)7.72dd
OCH₃3.37s
Pinacol CH₃1.30s

Basic: What are the best practices for handling and storing this compound?

Methodological Answer:

  • Storage : Keep under inert gas (Ar/N₂) at –20°C in amber glass vials with desiccants (e.g., molecular sieves) .
  • Handling : Use gloveboxes for moisture-sensitive steps. Avoid contact with protic solvents (e.g., H₂O, alcohols) to prevent boronate ester hydrolysis .
  • Safety : Wear nitrile gloves and eye protection. Use fume hoods due to potential aldehyde volatility .

Advanced: How can cross-coupling efficiency be optimized for this boronate ester?

Methodological Answer:
Factors affecting Suzuki-Miyaura coupling efficiency:

  • Base selection : K₂CO₃ or CsF in THF/H₂O mixtures improves transmetallation .
  • Ligand effects : Bulky ligands (e.g., SPhos) enhance steric control, reducing homocoupling byproducts .
  • Temperature : Reactions at 60–80°C balance rate and decomposition risks .

Q. Troubleshooting Table :

IssueLikely CauseSolution
Low yieldMoisture contaminationDry solvents/solids
Unreacted aryl halidePoor catalyst activitySwitch to Pd(OAc)₂/XPhos

Advanced: How to resolve contradictions in regioselectivity during substitution reactions?

Methodological Answer:
Regioselectivity in substitutions (e.g., methoxy vs. fluorine displacement) depends on:

  • Leaving group ability : Fluorine (poor LG) vs. methoxy (moderate LG under acidic conditions).
  • Directing effects : Boronate esters meta-direct electrophiles, favoring substitution at specific positions .

Q. Experimental Design :

  • Use DFT calculations to predict transition-state energies for competing pathways.
  • Screen conditions (e.g., Brønsted vs. Lewis acids) to manipulate selectivity .

Advanced: What computational methods support mechanistic studies of its reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Model boronate ester resonance stabilization and transition states for cross-coupling .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF) .

Case Study () :
DFT analysis of NaBH₄ reduction steps revealed steric hindrance at the aldehyde group, guiding reagent stoichiometry adjustments.

Advanced: How is this compound applied in material science?

Methodological Answer:

  • Conductive polymers : Boronate esters act as π-conjugated linkers in organic semiconductors .
  • MOFs/COFs : Serve as building blocks for porous frameworks via Suzuki coupling .

Example Application :
Integration into polyfluorene derivatives enhances electron mobility (tested via cyclic voltammetry) .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy.
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., catalyst loading, temperature) .

Q. Example DoE Table :

FactorRange TestedOptimal Value
Catalyst loading1–5 mol%3 mol%
Reaction time12–24 h18 h

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